N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrrolidinone moiety, and an oxalamide linkage, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholinoethyl Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent, such as 2-chloroethylamine, under basic conditions to form the 2-morpholinoethylamine intermediate.
Synthesis of the Pyrrolidinone Derivative: The pyrrolidinone moiety can be synthesized by reacting a suitable aniline derivative with succinic anhydride, followed by cyclization under acidic conditions to form the 2-oxopyrrolidin-1-yl group.
Coupling Reaction: The final step involves coupling the 2-morpholinoethylamine intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxalamide linkage or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or pyrrolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions may result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies may evaluate its efficacy and safety in various disease models.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity allows for the production of a wide range of products with specific functions.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)urea: Contains a urea linkage, offering different reactivity and biological properties.
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Features a carbamate group, which may influence its stability and interactions.
Uniqueness
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its oxalamide linkage, which provides distinct chemical and biological properties compared to similar compounds. This linkage may enhance its stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16-5-2-7-22(16)15-4-1-3-14(13-15)20-18(25)17(24)19-6-8-21-9-11-26-12-10-21/h1,3-4,13H,2,5-12H2,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWTHUSPMDQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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